molecular formula C15H15N3O4 B2861787 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1210206-95-3

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2861787
M. Wt: 301.302
InChI Key: GKGLUJWVIIJLAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridazine ring and the benzodioxine ring in separate steps, followed by their connection via an ethyl linker. The carboxamide group could be introduced through a reaction with an appropriate amine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine and benzodioxine rings, along with the ethyl linker and the carboxamide group. The exact structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, this compound could participate in a variety of chemical reactions. The pyridazine ring, for example, might undergo reactions typical of heterocyclic aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Antioxidant Studies

Research has demonstrated the synthesis of novel carboxamide compounds that exhibit moderate to significant antioxidant activities. These compounds, including derivatives of N-substituted benzyl/phenyl carboxamides, show promising radical scavenging activity, indicating their potential in oxidative stress-related studies and therapies (Ahmad et al., 2012).

Antitumor Applications

The synthesis of novel heterocycles utilizing the carboxamide moiety has been linked to significant antitumor activities. Derivatives of benzo[b][1,6]naphthyridin-(5H)ones have shown potent cytotoxicity against various tumor cell lines, including murine P388 leukemia and Lewis lung carcinoma (LLTC), with some compounds achieving IC50 values below 10 nM. These findings suggest the compound's derivatives could serve as a foundation for developing new anticancer agents (Deady et al., 2005).

Synthesis and Characterization

A new pyridazinone derivative has been synthesized and characterized, showcasing the versatility of carboxamide-based compounds in chemical synthesis and structural analysis. The study highlights the compound's potential as a template for further development of bioactive molecules, showcasing its relevance in the design of new therapeutic agents (Kalai et al., 2021).

Antimicrobial Activity

Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives have been synthesized, demonstrating promising antimicrobial activity. This indicates the potential of these derivatives in the development of new antimicrobial agents, reflecting the broader applicability of carboxamide compounds in addressing microbial resistance (Jyothi & Madhavi, 2019).

Angiotensin II Receptor Antagonists

Research into nonpeptide angiotensin II receptor antagonists has led to the discovery of N-(biphenylylmethyl)imidazoles, which differ from previous compounds by their potent antihypertensive effect upon oral administration. This finding underscores the potential of carboxamide derivatives in the development of new treatments for hypertension (Carini et al., 1991).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the specific functional groups it contains. Standard safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its potential applications, such as in the development of new drugs or materials .

properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c19-14-6-3-7-17-18(14)9-8-16-15(20)13-10-21-11-4-1-2-5-12(11)22-13/h1-7,13H,8-10H2,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGLUJWVIIJLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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